(2R)-Pasireotide (diaspartate)

Beschreibung

BenchChem offers high-quality (2R)-Pasireotide (diaspartate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-Pasireotide (diaspartate) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

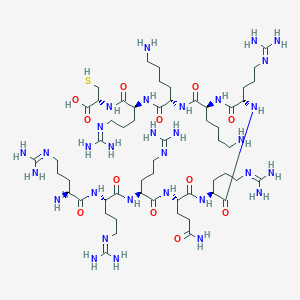

Molekularformel |

C56H111N31O12S |

|---|---|

Molekulargewicht |

1442.8 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C56H111N31O12S/c57-21-3-1-12-31(42(90)80-32(13-2-4-22-58)43(91)84-37(18-10-28-78-56(71)72)48(96)87-39(29-100)50(98)99)81-45(93)34(15-7-25-75-53(65)66)83-46(94)35(16-8-26-76-54(67)68)85-49(97)38(19-20-40(60)88)86-47(95)36(17-9-27-77-55(69)70)82-44(92)33(14-6-24-74-52(63)64)79-41(89)30(59)11-5-23-73-51(61)62/h30-39,100H,1-29,57-59H2,(H2,60,88)(H,79,89)(H,80,90)(H,81,93)(H,82,92)(H,83,94)(H,84,91)(H,85,97)(H,86,95)(H,87,96)(H,98,99)(H4,61,62,73)(H4,63,64,74)(H4,65,66,75)(H4,67,68,76)(H4,69,70,77)(H4,71,72,78)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |

InChI-Schlüssel |

BWRBLZSFMAOVPV-GFGZGKCBSA-N |

Isomerische SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(2R)-Pasireotide (diaspartate) mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (2R)-Pasireotide (diaspartate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasireotide (B1678482), a multireceptor-targeted somatostatin (B550006) analog, represents a significant therapeutic advancement in managing hypersecretory endocrine disorders, particularly Cushing's disease and acromegaly.[1] Marketed as its diaspartate salt, Signifor®, this synthetic cyclohexapeptide mimics the activity of endogenous somatostatin but with a longer half-life and a distinct receptor binding profile.[2][3] Its mechanism of action is rooted in a broad-spectrum, high-affinity binding to multiple somatostatin receptor subtypes (SSTRs), most notably SSTR5. This unique characteristic distinguishes it from first-generation somatostatin analogs and is central to its enhanced efficacy and specific side-effect profile.[1][4] This guide provides a comprehensive technical overview of pasireotide's mechanism of action, detailing its receptor binding affinities, downstream signaling cascades, and ultimate physiological effects, supported by quantitative data and standardized experimental methodologies.

Core Mechanism: Somatostatin Receptor Binding

The pharmacological activity of pasireotide is initiated by its binding to and activation of G-protein coupled somatostatin receptors.[5][6] Unlike first-generation analogs such as octreotide (B344500) and lanreotide (B11836) which primarily target SSTR2, pasireotide is a multi-receptor ligand, demonstrating high-affinity binding to four of the five subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[7][8][9]

A defining feature of pasireotide is its exceptionally high affinity for SSTR5, which is approximately 30- to 40-fold higher than that of octreotide.[4][10] This is of particular clinical relevance as corticotroph adenomas, the cause of Cushing's disease, highly express SSTR5.[5][11][12] In contrast, its affinity for SSTR2, while still high, is slightly lower than that of octreotide.[13] This broad binding profile allows pasireotide to exert inhibitory effects on a wider range of neuroendocrine tumors.[14]

Data Presentation: Comparative Receptor Binding Affinities

The binding affinities of pasireotide, the endogenous ligand somatostatin-14, and the first-generation analog octreotide are summarized below. Affinities are presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.

| Ligand | SSTR1 (IC50, nmol/L) | SSTR2 (IC50, nmol/L) | SSTR3 (IC50, nmol/L) | SSTR4 (IC50, nmol/L) | SSTR5 (IC50, nmol/L) | Reference |

| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 | [4][8] |

| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 | [8] |

| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 | [8] |

Experimental Protocol: Radioligand Binding Assay

The binding affinities detailed above are typically determined using competitive displacement radioligand binding assays. This in vitro technique quantifies the ability of an unlabeled compound (pasireotide) to compete with a radiolabeled ligand for binding to a specific receptor subtype.[8]

Detailed Methodology

-

Receptor Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably transfected to express a single human somatostatin receptor subtype (hSSTR1, 2, 3, 4, or 5).[6][8] The cells are harvested, homogenized in a cold buffer, and centrifuged to isolate the membrane fraction containing the receptors.

-

Radioligand Selection: A high-affinity, subtype-appropriate radiolabeled somatostatin analog, such as ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Leu⁸, D-Trp²²]-SRIF-28, is used.[4][6]

-

Competitive Binding Incubation: The prepared cell membranes are incubated in a multiwell plate with a fixed concentration of the radioligand and varying concentrations of unlabeled pasireotide.[15]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filter mats (e.g., Packard Unifilter or Millipore Multiscreen plates).[6][16][17] This process separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on each filter is measured using a gamma counter.[6][15]

-

Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding against the concentration of pasireotide. The IC50 value is determined from this curve. The equilibrium dissociation constant (Ki), a true measure of affinity, can then be calculated using the Cheng-Prusoff equation.[6]

Mandatory Visualization: Workflow for Radioligand Binding Assay```dot

Caption: General workflow for an in vitro hormone secretion assay.

Conclusion

The mechanism of action of (2R)-pasireotide (diaspartate) is multifaceted, defined by its unique, broad-spectrum binding to somatostatin receptors with a particularly high affinity for SSTR5. This profile enables potent inhibition of key intracellular signaling pathways, primarily through the suppression of the adenylyl cyclase/cAMP system, leading to robust inhibition of hormone hypersecretion and tumor cell proliferation. This multi-receptor engagement is the foundation of its enhanced clinical efficacy in disorders like Cushing's disease and acromegaly, while also explaining its characteristic metabolic side effects. A thorough understanding of this mechanism is critical for ongoing research and the strategic development of future somatostatin receptor-targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. tga.gov.au [tga.gov.au]

- 6. benchchem.com [benchchem.com]

- 7. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]

- 12. Pasireotide: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. benchchem.com [benchchem.com]

- 16. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

Pasireotide Diaspartate: A Technical Guide to Somatostatin Receptor Binding Affinity and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide (B1678482), a multireceptor-targeted somatostatin (B550006) analog, represents a significant therapeutic advancement for conditions such as Cushing's disease and acromegaly.[1][2] Its clinical efficacy is intrinsically linked to its unique binding profile across the five subtypes of somatostatin receptors (SSTRs).[2] Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide exhibits high affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[3][4] This comprehensive technical guide provides an in-depth analysis of pasireotide diaspartate's binding affinity for somatostatin receptors, details the experimental protocols for its determination, and elucidates the subsequent intracellular signaling pathways.

Data Presentation: Quantitative Binding Affinities

The binding affinity of pasireotide diaspartate and comparative ligands to the five human somatostatin receptor subtypes is crucial for understanding its pharmacological activity. The following table summarizes the in vitro binding affinities, presented as IC50 values (in nM), which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. A lower IC50 value indicates a higher binding affinity.

| Ligand | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |

| Pasireotide | 9.3[5][6] | 1.0[5][6] | 1.5[5][6] | >1000[5] | 0.16[5][6] |

| Somatostatin-14 | 0.93 ± 0.12[5] | 0.15 ± 0.02[5] | 0.56 ± 0.17[5] | 1.5 ± 0.4[5] | 0.29 ± 0.04[5] |

| Octreotide | >1000[6] | 0.8[6] | 23[6] | >1000[6] | 6.3[6] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like pasireotide is predominantly achieved through competitive radioligand binding assays. This method quantifies the ability of an unlabeled ligand (pasireotide) to displace a radiolabeled ligand from its receptor.

Objective:

To determine the binding affinity (IC50 and subsequently Ki) of pasireotide diaspartate for each of the five human somatostatin receptor subtypes.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single subtype of the human somatostatin receptor.[6]

-

Radioligand: A high-affinity radiolabeled somatostatin analog, such as ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-Somatostatin-28.[6] The concentration used should be close to its dissociation constant (Kd).[6]

-

Unlabeled Ligand (Competitor): Pasireotide diaspartate at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to minimize non-specific binding.[7]

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target SSTR subtype to confluence.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.[6]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Total Binding: Add cell membranes, a fixed concentration of the radioligand, and assay buffer to designated wells.

-

Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of unlabeled somatostatin to another set of wells.

-

Competitive Binding: Add cell membranes, the radioligand, and increasing concentrations of pasireotide diaspartate to the remaining wells.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[7]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.[7]

-

The filters will trap the cell membranes with the bound radioligand.

-

-

Washing:

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]

-

-

Quantification:

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the pasireotide concentration.

-

Determine IC50: Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Mandatory Visualization: Diagrams

Experimental Workflow

Caption: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

References

- 1. medkoo.com [medkoo.com]

- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bloomtechz.com [bloomtechz.com]

- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

(2R)-Pasireotide molecular structure and properties

An In-depth Technical Guide to (2R)-Pasireotide: Molecular Structure, Properties, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide (B1678482), also known as SOM230, is a synthetic, multireceptor-targeted somatostatin (B550006) analogue.[1][2][3] It is a cyclohexapeptide developed to mimic the pharmacological activity of the natural hormone somatostatin but with a longer half-life, making it suitable for therapeutic use.[1][4] Pasireotide is approved for the treatment of Cushing's disease and acromegaly, particularly in patients who are not candidates for surgery or have not responded to it.[5][6][7] Its unique therapeutic profile stems from its ability to bind with high affinity to multiple somatostatin receptor subtypes (SSTRs), distinguishing it from first-generation analogues like octreotide (B344500) and lanreotide.[8][9][10]

Molecular Structure and Properties

Pasireotide is a six-membered homodetic cyclic peptide.[4] The stereochemistry, as defined by its IUPAC name, corresponds to the active (2R) configuration at the modified hydroxyproline (B1673980) residue. It is commercially available as pasireotide diaspartate for subcutaneous injection and pasireotide pamoate for a long-acting release (LAR) intramuscular formulation.[5][11]

Chemical and Physical Properties

The key molecular and physical properties of Pasireotide are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | [(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | [4][12] |

| Molecular Formula | C₅₈H₆₆N₁₀O₉ | [4][13] |

| Molecular Weight | 1047.2 g/mol | [4][11] |

| CAS Number | 396091-73-9 | [4][12] |

| Appearance | Powder | [3] |

| Solubility | Soluble in water | [4][14] |

Pharmacodynamics and Mechanism of Action

Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors expressed in various tissues, including neuroendocrine tumors.[15] Unlike first-generation somatostatin analogues that primarily target SSTR2, Pasireotide has a broad binding profile with high affinity for four of the five subtypes.[8][9][10]

Somatostatin Receptor Binding Affinity

The multireceptor binding profile of Pasireotide is central to its enhanced efficacy in certain conditions. Its particularly high affinity for SSTR5 is crucial for its effectiveness in Cushing's disease, as corticotroph tumors that cause the disease predominantly express this receptor subtype.[6][7][16] The binding affinities of Pasireotide and, for comparison, the first-generation analogue Octreotide, are presented below. Affinity is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher binding affinity.[17]

| Receptor Subtype | Pasireotide IC₅₀ (nmol/L) | Octreotide IC₅₀ (nmol/L) | Reference(s) |

| SSTR1 | 9.3 | >1000 | [9][17] |

| SSTR2 | 1.0 | 0.8 | [9][17] |

| SSTR3 | 1.5 | 23 | [9][17] |

| SSTR4 | >100 | >1000 | [9] |

| SSTR5 | 0.16 | 6.3 | [9][17] |

Signaling Pathways

The binding of Pasireotide to SSTRs initiates a cascade of intracellular signaling events.[9] The receptors are coupled to inhibitory G-proteins (Gi/o). Activation of these G-proteins leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular concentrations of cyclic AMP (cAMP).[9] This reduction in cAMP is a key mechanism for inhibiting the secretion of hormones such as adrenocorticotropic hormone (ACTH) from pituitary tumors in Cushing's disease and growth hormone (GH) in acromegaly.[2][7][15][18]

Furthermore, SSTR activation modulates other critical pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in regulating cell proliferation and apoptosis.[9][18] Through these mechanisms, Pasireotide can exert anti-proliferative effects and induce tumor shrinkage.[1][2][16]

Pharmacokinetics

The pharmacokinetic profile of Pasireotide varies depending on its formulation (diaspartate for subcutaneous injection or pamoate for intramuscular LAR injection).

| Parameter | Subcutaneous (diaspartate) | Intramuscular (LAR pamoate) | Reference(s) |

| Absorption | Rapidly absorbed, Tmax ~0.25–0.5 hours | Slow, gradual release; Tmax ~day 21 | [5] |

| Distribution | Primarily distributed in plasma | Widely distributed | [1][15] |

| Protein Binding | ~88% | ~88% | [1] |

| Apparent Clearance (CL/F) | ~7.96 L/h (Healthy Volunteers)~3.72 L/h (Cushing's Patients) | Not specified | [19] |

| Half-life (t½) | ~11 hours | Extended release over 28 days | [8][11] |

| Excretion | Primarily via feces | Primarily via feces | [15] |

Experimental Protocols

In Vitro Radioligand Binding Assay

Competitive radioligand binding assays are the standard method for determining the binding affinity (IC₅₀) of compounds like Pasireotide to their receptors.[9][17]

Objective: To determine the IC₅₀ of Pasireotide for human SSTR subtypes by measuring its ability to displace a specific radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human SSTR subtype.[9]

-

Radioligand: A high-affinity radiolabeled somatostatin analogue (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).[17]

-

Test Compound: Pasireotide at various concentrations.

-

Assay Buffer: Appropriate buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Instrumentation: Scintillation counter or gamma counter.

Methodology:

-

Preparation: Cell membranes are thawed and diluted in assay buffer.

-

Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Pasireotide is incubated.

-

Separation: The reaction is terminated, and bound radioligand is separated from free (unbound) radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a counter.

-

Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The IC₅₀ value is calculated from this curve, representing the concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand.

Clinical Trial Protocol (Phase III for Cushing's Disease)

Clinical trials are essential for evaluating the efficacy and safety of new drugs in human subjects. A typical Phase III study design for Pasireotide in Cushing's disease is outlined below.

Objective: To evaluate the efficacy and safety of Pasireotide in patients with persistent or recurrent Cushing's disease, or those for whom surgery is not an option.[6][20][21]

Study Design: Randomized, double-blind, multicenter study.[6][22]

Participants: Adult patients (≥18 years) with a confirmed diagnosis of Cushing's disease and elevated mean 24-hour urinary free cortisol (mUFC) levels (e.g., 1.5-5.0 times the upper limit of normal).[20]

Methodology:

-

Randomization: Patients are randomly assigned to receive one of two different starting doses of subcutaneous Pasireotide (e.g., 600 µg or 900 µg twice daily).[21]

-

Treatment Period: Patients receive treatment for a defined period (e.g., 6 to 12 months).[21] Dose adjustments may be permitted based on efficacy (mUFC levels) and tolerability.[5]

-

Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients whose mUFC level normalizes after a specific duration (e.g., 6 months) without a dose increase.[21]

-

Secondary Endpoints: Assessments include changes in clinical signs and symptoms of Cushing's disease (e.g., blood pressure, weight, cholesterol), tumor volume, and health-related quality of life.[16][21][23]

-

Safety Monitoring: Adverse events are monitored throughout the study, with a particular focus on hyperglycemia-related events, as this is a known side effect of Pasireotide.[20][21]

Conclusion

(2R)-Pasireotide is a potent, second-generation somatostatin analogue with a distinct molecular structure and a broad receptor binding profile. Its high affinity for multiple SSTR subtypes, especially SSTR5, underpins its clinical efficacy in neuroendocrine disorders like Cushing's disease and acromegaly. The mechanism of action involves the inhibition of key signaling pathways that control hormone hypersecretion and cell proliferation. A thorough understanding of its pharmacodynamic and pharmacokinetic properties, derived from well-defined experimental protocols, is essential for its continued development and optimal use in clinical practice.

References

- 1. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pasireotide Monograph for Professionals - Drugs.com [drugs.com]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]

- 8. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. academic.oup.com [academic.oup.com]

- 12. pasireotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Pasireotide - Wikipedia [en.wikipedia.org]

- 14. guidechem.com [guidechem.com]

- 15. mims.com [mims.com]

- 16. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]

- 17. benchchem.com [benchchem.com]

- 18. bloomtechz.com [bloomtechz.com]

- 19. Population Pharmacokinetics of Subcutaneous Pasireotide in Healthy Volunteers and Cushing's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy and safety of once-monthly pasireotide in Cushing's disease: a 12 month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pasireotide Slashes Cortisol Levels in Cushing's Disease | MDedge [mdedge.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. Pasireotide Shows Promise for Cushing's Disease [medscape.com]

Pasireotide Diaspartate In Vitro Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide (B1678482), a multireceptor-targeted somatostatin (B550006) analog, represents a significant advancement in the medical management of pituitary and neuroendocrine tumors.[1] Its therapeutic efficacy stems from a unique and broad binding profile for somatostatin receptors (SSTRs), distinguishing it from first-generation somatostatin analogs like octreotide (B344500) and lanreotide.[2][3] This guide provides a comprehensive overview of the in vitro signaling pathways modulated by pasireotide diaspartate, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Pasireotide exhibits high binding affinity for SSTR subtypes 1, 2, 3, and 5, with a particularly high affinity for SSTR5.[3][4][5] This characteristic is pivotal to its potent inhibitory effects on hormone secretion and cell proliferation, especially in tumors where SSTR5 is highly expressed, such as in Cushing's disease.[2][6] The activation of these G-protein coupled receptors by pasireotide initiates a cascade of intracellular events, primarily centered around the inhibition of adenylyl cyclase and the subsequent reduction in cyclic AMP (cAMP) levels.[7][8] This, in turn, modulates downstream pathways, including the MAPK/ERK and PI3K/Akt signaling cascades, ultimately leading to its anti-secretory and anti-proliferative effects.[9][10]

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro studies, illustrating the binding affinities of pasireotide and its functional effects on hormone secretion and cell viability.

Table 1: Binding Affinities of Pasireotide and Other Somatostatin Analogs to Human Somatostatin Receptors (SSTRs)

| Compound | hsst1 (IC50, nmol/L) | hsst2 (IC50, nmol/L) | hsst3 (IC50, nmol/L) | hsst4 (IC50, nmol/L) | hsst5 (IC50, nmol/L) |

| Pasireotide | 9.3 ± 0.1 | 1.0 ± 0.1 | 1.5 ± 0.3 | > 100 | 0.16 ± 0.01 |

| Octreotide | 280 ± 80 | 0.38 ± 0.08 | 7.1 ± 1.4 | > 1000 | 6.3 ± 1.0 |

| Lanreotide | 180 ± 20 | 0.54 ± 0.08 | 14 ± 9 | 230 ± 40 | 17 ± 5 |

| Somatostatin-14 | 0.93 ± 0.12 | 0.15 ± 0.02 | 0.56 ± 0.17 | 1.5 ± 0.4 | 0.29 ± 0.04 |

| Data are presented as mean ± SEM of IC50 values. A lower value indicates a higher binding affinity.[6] |

Table 2: In Vitro Effects of Pasireotide on Hormone Secretion and Cell Viability

| Cell Type | Hormone/Parameter | Pasireotide Concentration | Duration of Treatment | % Inhibition (Compared to Control) | Key Findings & Citations |

| Primary Human GH-Secreting Pituitary Adenoma Cells | Growth Hormone (GH) | 10 nM | 72 hours | -37.1% ± 15.7% | The overall effect of pasireotide on GH secretion was comparable to that of octreotide.[11][12] |

| Primary Human ACTH-Secreting Pituitary Adenoma Cells | Adrenocorticotropic Hormone (ACTH) | Not specified | Not specified | Potent inhibition | Pasireotide is a potent inhibitor of ACTH secretion from corticotroph tumor cells.[4][6] |

| Human Meningioma Primary Cell Cultures | Cell Viability | 10⁻¹⁰ to 10⁻⁸ M | 3 days | Dose-dependent reduction | Pasireotide induced a significantly higher reduction in cell viability than octreotide.[10] |

| Non-Functioning Pituitary Adenoma Primary Cultures | Cell Viability | Not specified | Not specified | Reduction in "responder" group | Pasireotide can inhibit cell viability by inhibiting VEGF secretion in select NFPAs.[13] |

Core Signaling Pathways

Pasireotide's mechanism of action is primarily initiated by its binding to SSTRs, leading to the activation of several key intracellular signaling pathways.

cAMP Signaling Pathway

The most well-characterized pathway activated by pasireotide is the inhibition of the adenylyl cyclase/cAMP pathway.[5][8] Upon binding to SSTRs, pasireotide activates inhibitory G-proteins (Gi), which in turn suppress the activity of adenylyl cyclase.[8] This leads to a decrease in the intracellular concentration of the second messenger cAMP.[7] Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), a key downstream effector that, when active, promotes hormone secretion and cell proliferation.[9]

MAPK/ERK and PI3K/Akt Signaling Pathways

Beyond the cAMP pathway, pasireotide also modulates other critical signaling cascades involved in cell growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[9][10] Activation of SSTRs by pasireotide can lead to the recruitment of tyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate components of the MAPK/ERK and PI3K/Akt pathways.[10] This contributes to the anti-proliferative effects of pasireotide. For instance, in human meningioma cells, pasireotide has been shown to decrease Akt phosphorylation.[10]

Experimental Protocols

The following section details representative methodologies for key in vitro experiments used to characterize the signaling pathways of pasireotide.

Cell Culture and Pasireotide Treatment

-

Cell Lines and Primary Cultures: A variety of cell models are used, including primary cultures of human pituitary adenomas and established cell lines like AtT20 (mouse pituitary corticotroph tumor cells) or GH3 (rat pituitary somatotroph cells).[14][15] Primary cultures are established from fresh surgical tissue, which is enzymatically dissociated to obtain a single-cell suspension.[7]

-

Culture Conditions: Cells are typically maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.[7]

-

Pasireotide Preparation and Application: Pasireotide diaspartate is dissolved in a suitable solvent like sterile water or DMSO to create a stock solution.[7] This stock is then diluted in the cell culture medium to the desired final concentrations for treatment.[7] A vehicle control (the solvent without pasireotide) is run in parallel.[7] Cells are incubated with pasireotide for various durations, ranging from minutes for signaling pathway activation studies to several days for cell viability and hormone secretion assays.[7][11]

cAMP Second Messenger Assay

This assay quantifies the ability of pasireotide to inhibit the production of intracellular cAMP.[5]

-

Objective: To determine the potency (IC50) of pasireotide in inhibiting forskolin-stimulated cAMP production.[5]

-

Protocol:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of pasireotide.

-

cAMP production is stimulated by adding forskolin, a direct activator of adenylyl cyclase.

-

After a short incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA-based).

-

The results are typically normalized to the forskolin-only treated cells, and the IC50 value is calculated.[5]

-

References

- 1. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. benchchem.com [benchchem.com]

- 4. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tga.gov.au [tga.gov.au]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pasireotide, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. joe.bioscientifica.com [joe.bioscientifica.com]

- 15. researchgate.net [researchgate.net]

Pharmacokinetics of (2R)-Pasireotide (diaspartate) in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Pasireotide, available as pasireotide (B1678482) diaspartate for immediate-release subcutaneous administration and as pasireotide pamoate for long-acting release intramuscular administration, is a multireceptor-targeted somatostatin (B550006) analog. It exhibits high binding affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and notably SSTR5.[1][2] This broad receptor profile distinguishes it from first-generation somatostatin analogs and underlies its therapeutic potential in conditions such as Cushing's disease and acromegaly by inhibiting hormone hypersecretion.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of pasireotide, detailing experimental methodologies and summarizing key quantitative data to support further research and development.

Mechanism of Action and Signaling Pathway

Pasireotide exerts its pharmacological effects by mimicking the natural hormone somatostatin.[5] Upon binding to its target G-protein coupled somatostatin receptors (SSTRs), pasireotide initiates a cascade of intracellular signaling events. A primary pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] This reduction in cAMP signaling is crucial for the inhibition of hormone secretion from neuroendocrine cells. Additionally, pasireotide can modulate ion channel activity, further contributing to its antisecretory effects. The activation of SSTRs, particularly SSTR2 and SSTR3, can also induce apoptosis, while signaling through various subtypes can lead to cytostatic effects, contributing to the anti-proliferative properties of the drug.[7]

Caption: Pasireotide Signaling Pathway Overview

Data Presentation: Pharmacokinetic Parameters in Preclinical Models

The following tables summarize the available quantitative pharmacokinetic data for pasireotide in various preclinical species. Data has been compiled from multiple sources and normalized where possible for comparison. Gaps in the data are noted as "Not Reported" (NR).

Table 1: Pharmacokinetics of Immediate-Release Pasireotide (Subcutaneous & Intravenous Administration)

| Species | Strain | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | Bioavailability (%) |

| Rat | Sprague-Dawley | SC | Various | NR | ~0.25-0.5 | NR | ~1.3 | NR | NR | 84-100%[1] |

| Rat | Sprague-Dawley | IV | 1, 3, 10 µg/kg | NR | NR | NR | NR | NR | NR | N/A |

| Monkey | Rhesus/Cynomolgus | SC | 0.4 µg/kg (ID50) | NR | NR | NR | ~59[1] | NR | NR | 84-100%[1] |

| Monkey | Rhesus/Cynomolgus | IV | Various | NR | NR | NR | NR | NR | NR | N/A |

Table 2: Pharmacokinetics of Pasireotide Long-Acting Release (LAR) (Subcutaneous/Intramuscular Administration)

| Species | Strain | Route | Dose (mg/kg) | Plasma Concentration (ng/mL) | Tmax | Notes |

| Rat | Male | SC | 4 | 17 (at 24h); 5-20 (days 1-10) | Peak at day 20-28 (~43 ng/mL) | Plasma levels remained relatively stable for the first 10 days.[2] |

| Rat | Male | SC | 8 | 49 (at 24h); 20-60 (days 15-30) | Peak at day 21-28 (~94 ng/mL) | Plasma levels gradually fell to 13 ng/mL by day 49.[2][8] |

| Rat | Male | SC | 80 | 132 (at 24h) | Peak at day 28 (~516 ng/mL) | Plasma levels gradually fell to 87 ng/mL by day 49.[2][8] |

| Mouse | Men1+/- | IM | 40 (monthly) | Average of 10-100 (over 28 days) | NR | Dose was based on previous pharmacokinetic data in mice.[2] |

| Dog | Beagle | SC | 8 (long-acting) | NR | NR | Used in a case study of a diabetic dog with a pituitary tumor.[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental protocols employed in the preclinical evaluation of pasireotide.

In-life Experimental Protocol for Pharmacokinetic Studies in Rodents

A general workflow for conducting pharmacokinetic studies of pasireotide in rodents is described below.

Caption: General Workflow for a Preclinical PK Study

1. Animal Models:

-

Rats: Sprague-Dawley rats are commonly used for pharmacokinetic studies of pasireotide.[1]

-

Mice: Various strains, including genetically engineered models like Men1+/-, are used to study both pharmacokinetics and efficacy.[2]

-

Dogs: Beagle dogs have been used in studies, and canines with naturally occurring Cushing's disease serve as a relevant disease model.[10][11]

2. Drug Administration:

-

Subcutaneous (SC) Injection: For immediate-release formulations, pasireotide diaspartate is typically dissolved in a sterile vehicle and administered subcutaneously, often in the loose skin over the back of the neck.[12][13]

-

Intravenous (IV) Injection: To determine absolute bioavailability and intrinsic clearance, pasireotide is administered intravenously, usually via a cannulated vein such as the jugular vein in rats.[12]

-

Intramuscular (IM) Injection: The long-acting release (LAR) formulation, pasireotide pamoate, is administered via deep intramuscular injection.[14]

3. Blood Sampling:

-

Serial blood samples are collected at predetermined time points post-dose.

-

In rats, common methods include sampling from the tail vein or via a surgically implanted cannula in the jugular or carotid artery for repeated, stress-free sampling.[12]

-

The volume of blood collected at each time point and the total volume over the study period should adhere to institutional animal care and use committee (IACUC) guidelines to prevent hypovolemic shock.[15]

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Processing and Storage:

-

Blood samples are centrifuged to separate plasma.

-

The resulting plasma is transferred to clean tubes and stored at -20°C or -80°C until analysis.

Bioanalytical Method for Pasireotide Quantification in Plasma

The quantification of pasireotide in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16][17]

1. Sample Preparation:

-

Protein Precipitation or Solid-Phase Extraction (SPE): Plasma samples are first treated to remove proteins and other interfering substances.

-

Protein Precipitation: Acetonitrile is commonly used to precipitate plasma proteins.[8]

-

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and is often preferred for achieving low limits of quantification. A µElution SPE plate can be used, involving conditioning, loading of the acidified plasma sample, washing, and elution of the analyte.[16][17]

-

-

Internal Standard: A stable isotope-labeled internal standard (e.g., [M+6]SOM230) is added to the plasma samples, calibrators, and quality control samples before extraction to correct for variability during sample processing and analysis.[17]

2. LC-MS/MS Analysis:

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., Atlantis dC18) is typically used for chromatographic separation.[17]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing additives like acetic acid and trifluoroacetic acid (TFA), is employed to achieve good peak shape and resolution.[17]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: The analysis is performed on a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for pasireotide and its internal standard are monitored.[17]

-

3. Method Validation:

-

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including:

Conclusion

References

- 1. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of a long-acting release (LAR) formulation of pasireotide (SOM230) in patients with gastroenteropancreatic neuroendocrine tumors: results from a randomized, multicenter, open-label, phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneonatalsurg.com [jneonatalsurg.com]

- 9. Radiotherapy and pasireotide treatment of a growth hormone producing pituitary tumor in a diabetic dog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of SOM230 (pasireotide) on corticotropic cells: action in dogs with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioanalysis of lanreotide in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. dsv.ulaval.ca [dsv.ulaval.ca]

- 16. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

In vitro characterization of pasireotide diaspartate

An In-Depth Technical Guide to the In Vitro Characterization of Pasireotide (B1678482) Diaspartate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide, available as pasireotide diaspartate (trade name Signifor), is a synthetic, long-acting cyclohexapeptide and a second-generation somatostatin (B550006) analog (SSA).[1][2] It is utilized in the treatment of Cushing's disease and acromegaly.[3][4] Pasireotide's therapeutic efficacy stems from its unique and broad binding profile to somatostatin receptors (SSTRs), which distinguishes it from first-generation SSAs like octreotide (B344500) and lanreotide.[2][5] This guide provides a comprehensive overview of the in vitro characterization of pasireotide diaspartate, detailing its receptor binding affinities, functional activity, downstream signaling pathways, and the experimental protocols used for its evaluation.

Mechanism of Action

Pasireotide exerts its pharmacological effects by mimicking the natural hormone somatostatin and binding to and activating multiple SSTR subtypes.[2][3] It has a high affinity for four of the five known human somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and notably SSTR5.[6] Corticotroph tumor cells in Cushing's disease patients frequently overexpress SSTR5.[7] The activation of these G-protein coupled receptors by pasireotide initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn results in the inhibition of hormone secretion, such as adrenocorticotropic hormone (ACTH) and growth hormone (GH), and anti-proliferative effects.[2][6][8]

Data Presentation

The in vitro characteristics of pasireotide have been quantified through various assays to determine its binding affinity and functional potency.

Table 1: Binding Affinity of Pasireotide to Human Somatostatin Receptor Subtypes

This table summarizes the binding affinity of pasireotide for the five human somatostatin receptor subtypes, presented as IC50 values (nM). A lower IC50 value indicates a stronger binding affinity. For comparison, data for the endogenous ligand somatostatin-14 and the first-generation analog octreotide are included.

| Compound | hSSTR1 (IC50 nM) | hSSTR2 (IC50 nM) | hSSTR3 (IC50 nM) | hSSTR4 (IC50 nM) | hSSTR5 (IC50 nM) |

| Pasireotide | 9.3 ± 0.1[7] | 1.0 ± 0.1[7] | 1.5 ± 0.3[7] | >1000 | 0.16 ± 0.01[7] |

| Somatostatin-14 | 0.93 ± 0.12[7] | 0.15 ± 0.02[7] | 0.56 ± 0.17[7] | 1.5 ± 0.4 | 0.29 ± 0.04[7] |

| Octreotide | 280 ± 80 | 0.38 ± 0.08 | 7.1 ± 1.4 | >1000 | 6.3 ± 1.0 |

Data presented as mean ± SEM of IC50 values (nmol/L).

Table 2: Functional Activity of Pasireotide

This table presents the half-maximal inhibitory concentration (IC50) of pasireotide in key functional assays, demonstrating its potency in a cellular context.

| Assay | Cell Line | Parameter Measured | IC50 (nM) |

| cAMP Inhibition | Cells expressing hSSTR1, hSSTR2, hSSTR3, and hSSTR5 | Inhibition of forskolin-stimulated cAMP accumulation | Nanomolar or subnanomolar concentrations |

| Cell Proliferation | GH4C1 (rat pituitary tumor cells) | Inhibition of cell proliferation | ~10 nM (significant decrease at 10⁻⁸ M)[9] |

| GH Secretion Inhibition | Cultured human somatotroph tumor cells | Reduction in GH secretion | Superimposable efficacy with octreotide[9] |

Signaling Pathways and Experimental Workflows

Pasireotide Signaling Pathway

The binding of pasireotide to SSTRs (predominantly SSTR1, 2, 3, and 5) activates inhibitory G-proteins (Gi), which in turn inhibit adenylyl cyclase.[2] This reduces the intracellular concentration of cAMP, a key second messenger, leading to downstream effects such as the inhibition of hormone secretion and cell proliferation.[2][10]

Caption: Signaling pathway of pasireotide upon binding to somatostatin receptors.

Experimental Protocols

Detailed methodologies for the in vitro characterization of pasireotide are provided below.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of pasireotide for specific SSTR subtypes.

Objective: To determine the dissociation constant (Ki) of pasireotide for each SSTR subtype.

Materials:

-

Cell lines expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells).[11]

-

Cell culture medium and supplements.

-

Radioligand (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-Somatostatin-28).[2]

-

Unlabeled pasireotide diaspartate.

-

Assay buffer.

-

96-well plates.

-

Filtration apparatus with glass fiber filters.

-

Gamma counter.

Caption: Workflow of a competitive radioligand binding assay.

Procedure:

-

Cell Membrane Preparation: Culture cells expressing a specific SSTR subtype to a high density, harvest them, and prepare cell membrane homogenates through centrifugation.[11]

-

Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled pasireotide.[8]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[11]

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.[11]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the pasireotide concentration to generate a competition curve. The IC50 value is determined from this curve and can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]

cAMP Inhibition Assay

This functional assay measures the ability of pasireotide to inhibit adenylyl cyclase activity.

Objective: To determine the functional potency (IC50) of pasireotide in inhibiting cAMP production.

Materials:

-

AtT-20 cells or another suitable cell line expressing endogenous SSTRs.[8]

-

Cell culture medium.

-

Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX).[8]

-

Forskolin (an adenylyl cyclase activator).[8]

-

Pasireotide diaspartate.

-

cAMP assay kit (e.g., ELISA or HTRF-based).[8]

References

- 1. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. benchchem.com [benchchem.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Pasireotide Diaspartate: A Technical Guide to Somatostatin Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide (B1678482) diaspartate is a synthetic somatostatin (B550006) analog with a unique and broad binding profile for somatostatin receptor subtypes (SSTRs), distinguishing it from first-generation somatostatin analogs like octreotide (B344500) and lanreotide (B11836).[1][2] This multireceptor-targeted ligand demonstrates high affinity for four of the five SSTR subtypes, a characteristic that underpins its therapeutic efficacy in various neuroendocrine disorders, including Cushing's disease and acromegaly.[3] This in-depth technical guide provides a comprehensive overview of pasireotide's receptor subtype selectivity, detailing its binding affinities and functional potencies. It further outlines the experimental methodologies for determining these parameters and illustrates the key downstream signaling pathways modulated by pasireotide.

Core Data: Receptor Subtype Selectivity

Pasireotide's interaction with SSTRs is characterized by high-affinity binding to SSTR1, SSTR2, SSTR3, and SSTR5, with a notably high affinity for SSTR5.[4] It displays no significant affinity for SSTR4.[4] This broader binding profile, compared to the SSTR2-predominant affinity of octreotide and lanreotide, allows pasireotide to potentially exert greater efficacy in tumors expressing a variety of SSTR subtypes.[3]

Data Presentation: Quantitative Binding Affinities and Functional Potencies

The following tables summarize the quantitative data on pasireotide's binding affinity (Ki and IC50) and functional activity (IC50 for cAMP inhibition) at human somatostatin receptor subtypes.

Table 1: Binding Affinity of Pasireotide for Human SSTR Subtypes

| SSTR Subtype | Pasireotide Kᵢ (nM) | Pasireotide IC₅₀ (nM) |

| SSTR1 | 1.5 ± 0.2 | 9.3 |

| SSTR2 | 0.16 ± 0.02 | 1.0 |

| SSTR3 | 0.5 ± 0.1 | 1.5 |

| SSTR4 | >1000 | >1000 |

| SSTR5 | 0.06 ± 0.01 | 0.16 |

Data compiled from multiple in vitro studies.[5][6]

Table 2: Functional Activity of Pasireotide at Human SSTR Subtypes (cAMP Inhibition)

| SSTR Subtype | Pasireotide IC₅₀ (nM) for cAMP Inhibition |

| SSTR1 | 9.3 |

| SSTR2 | 0.5 |

| SSTR3 | 1.1 |

| SSTR4 | >1000 |

| SSTR5 | 0.2 |

Data compiled from published in vitro studies.[5]

Downstream Signaling Pathways

Upon binding to SSTRs 1, 2, 3, and 5, pasireotide activates inhibitory G-proteins (Gαi/o).[7] This activation initiates a cascade of intracellular signaling events, the most prominent being the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[5] The modulation of cAMP-dependent pathways influences a variety of cellular processes, including hormone secretion and cell proliferation.

Beyond the canonical adenylyl cyclase pathway, pasireotide-mediated SSTR activation also modulates other critical signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][8] The inhibition of the MAPK pathway, in particular, is thought to contribute to the antiproliferative and pro-apoptotic effects of pasireotide observed in various cancer cell lines.[8]

Pasireotide's primary signaling cascade.

Experimental Protocols

Radioligand Binding Assay

This competitive binding assay is employed to determine the binding affinity (Ki) of pasireotide for each SSTR subtype.

1. Membrane Preparation:

-

Culture cells (e.g., CHO-K1 or HEK293) stably expressing a single human SSTR subtype.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

2. Competitive Binding Reaction:

-

In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a subtype-selective radioligand (e.g., ¹²⁵I-labeled somatostatin analog).

-

Add increasing concentrations of unlabeled pasireotide to compete with the radioligand for receptor binding.

-

Incubate the mixture to allow it to reach binding equilibrium.

3. Separation and Quantification:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific radioligand binding against the logarithm of the pasireotide concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of pasireotide that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Workflow for radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the potency of pasireotide in inhibiting adenylyl cyclase activity, a key downstream effect of SSTR activation.

1. Cell Culture and Plating:

-

Culture cells stably expressing a single human SSTR subtype.

-

Seed the cells into a multi-well plate and allow them to adhere overnight.

2. Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.

-

Concurrently, treat the cells with increasing concentrations of pasireotide.

-

Incubate for a defined period to allow for the modulation of cAMP production.

3. cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based methods).

4. Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the pasireotide concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of pasireotide that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]

- 3. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bloomtechz.com [bloomtechz.com]

- 9. benchchem.com [benchchem.com]

Unraveling the Cellular Impact of (2R)-Pasireotide (diaspartate) on Pituitary Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-Pasireotide, a multireceptor-targeted somatostatin (B550006) analog, represents a significant therapeutic advancement in the management of pituitary tumors, particularly Cushing's disease and acromegaly. Its unique pharmacological profile, characterized by high binding affinity for multiple somatostatin receptor subtypes (SSTRs), especially SSTR5, underpins its potent cellular effects. This in-depth technical guide delineates the molecular and cellular mechanisms of pasireotide (B1678482) in pituitary tumor cells, presenting a comprehensive overview of its impact on signaling pathways, hormone secretion, and cell viability. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development in this field.

Introduction

Pituitary tumors are abnormal growths that develop in the pituitary gland and can lead to excessive hormone production, causing severe endocrine disorders such as Cushing's disease (due to excess adrenocorticotropic hormone - ACTH) and acromegaly (due to excess growth hormone - GH). Pasireotide (diaspartate), a second-generation somatostatin receptor ligand (SRL), offers a valuable therapeutic option for these conditions.[1][2] Unlike first-generation SRLs like octreotide, which primarily target SSTR2, pasireotide exhibits a broader binding profile, with a particularly high affinity for SSTR5, a receptor subtype highly expressed in corticotroph pituitary tumors.[1][3][4] This guide explores the intricate cellular and molecular actions of pasireotide on pituitary tumor cells.

Somatostatin Receptor Binding Affinity

The therapeutic efficacy of pasireotide is rooted in its distinct binding affinity for various somatostatin receptor subtypes. Quantitative data from competitive radioligand binding assays reveal pasireotide's high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with the highest affinity observed for SSTR5.[5][6] This multi-receptor targeting allows pasireotide to exert its effects on a wider range of pituitary tumors compared to more selective SRLs.[5]

Table 1: Comparative Binding Affinities (IC50, nmol/L) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes [5][6]

| Receptor Subtype | Pasireotide IC50 (nmol/L) | Octreotide IC50 (nmol/L) |

| SSTR1 | 9.3 | >1000 |

| SSTR2 | 1.0 | 0.8 |

| SSTR3 | 1.5 | 23 |

| SSTR4 | >1000 | >1000 |

| SSTR5 | 0.16 | 6.3 |

Signaling Pathways and Mechanism of Action

Upon binding to its target SSTRs, pasireotide initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Furthermore, pasireotide modulates other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are pivotal in regulating cell proliferation and apoptosis.[5][6] Activation of phosphotyrosine phosphatases (PTPs) also plays a role in the cellular response to pasireotide.[5][7]

Cellular Effects of Pasireotide

Inhibition of Hormone Secretion

A primary therapeutic effect of pasireotide is the potent inhibition of hormone hypersecretion from pituitary tumor cells. In vitro studies have consistently demonstrated a significant reduction in both ACTH and GH secretion following pasireotide treatment.[8][9][10]

Table 2: In Vitro Effects of Pasireotide on Hormone Secretion [9][11]

| Cell Type | Hormone Measured | Pasireotide Concentration | Incubation Time | Percent Inhibition of Secretion |

| AtT-20/D16v-F2 Cells | ACTH | 10 nM | 48 hours | 16% |

| Primary Human GH-Secreting Pituitary Adenoma Cells | GH | 10 nM | 72 hours | -37.1% (average) |

| Primary Human GH-Secreting Pituitary Adenoma Cells (PAS+ group) | GH | 10 nM | 72 hours | -33.7% ± 7.8% |

Reduction of Cell Viability and Induction of Apoptosis

Beyond its anti-secretory effects, pasireotide also impacts the viability of pituitary tumor cells.[10][12] Studies have shown that pasireotide can reduce cell viability and, in some contexts, induce apoptosis, contributing to its anti-tumor activity.[7][13]

Table 3: Effect of Pasireotide on Cell Viability [9][12]

| Cell Line | Pasireotide Concentration | Incubation Time | Percent Reduction in Viability |

| AtT-20/D16v-F2 | 10 nM | 48 hours | ~20% |

Reduction in Tumor Volume

Clinical studies have corroborated the in vitro anti-proliferative effects of pasireotide, demonstrating a significant reduction in tumor volume in patients with Cushing's disease.[3] These effects were observed to be dose- and time-dependent.

Table 4: Pasireotide-Induced Tumor Volume Reduction in Cushing's Disease Patients [3]

| Pasireotide Dose (subcutaneous, twice daily) | Time Point | Percentage of Patients with Tumor Volume Reduction | Mean Tumor Volume Decrease |

| 600 µg | Month 6 | 44% | +9.3% |

| 900 µg | Month 6 | 75% | -19.0% |

| 600 µg | Month 12 | 50% | -9.1% |

| 900 µg | Month 12 | 89% | -28.6% (overall mean at 12 months) |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing our understanding of pasireotide's cellular effects. The following sections outline key methodologies for in vitro studies.

Pituitary Tumor Cell Culture

Objective: To establish and maintain primary cultures of human pituitary adenomas or immortalized pituitary tumor cell lines for in vitro experiments.

Materials:

-

Fresh pituitary adenoma tissue or cryopreserved pituitary tumor cell line (e.g., AtT-20/D16v-F2).[8][14]

-

Sterile Hanks' Balanced Salt Solution (HBSS).[8]

-

Dissociation solution (e.g., dispase and collagenase).[8]

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.[8][14]

-

Extracellular matrix coating (e.g., Matrigel).[8]

-

Humidified incubator (37°C, 5% CO₂).[8]

Protocol:

-

Tissue Preparation (for primary cultures): Aseptically collect fresh pituitary adenoma tissue. Wash the tissue in sterile HBSS and mince it into small fragments (~1 mm³).[8]

-

Enzymatic Dissociation: Incubate the tissue fragments in the dissociation solution at 37°C with gentle agitation to obtain a single-cell suspension.[8]

-

Cell Plating: Wash, count, and plate the dispersed cells in culture wells pre-coated with an extracellular matrix component.[8] For cell lines, thaw and plate according to the supplier's instructions.

-

Cell Culture: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Change the medium periodically.[8]

Pasireotide Treatment

Objective: To expose cultured pituitary tumor cells to pasireotide to assess its cellular effects.

Materials:

-

Pasireotide diaspartate.

-

Sterile solvent (e.g., sterile water or DMSO).[8]

-

Cell culture medium.

Protocol:

-

Drug Preparation: Dissolve pasireotide in a suitable solvent to create a concentrated stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).[8][15]

-

Treatment Application: After an initial stabilization period, replace the standard culture medium with the medium containing the specified concentrations of pasireotide or a vehicle control.[8]

-

Incubation: Incubate the cells with pasireotide for various time points as required by the experimental design (e.g., 24, 48, or 72 hours).[8]

Hormone Secretion Assay (ELISA)

Objective: To quantify the amount of hormone secreted by pituitary tumor cells following pasireotide treatment.[9]

Materials:

-

Conditioned cell culture supernatant.

-

Commercial ELISA kit for the specific hormone to be measured (e.g., ACTH, GH).[9]

-

Microplate reader.

Protocol:

-

Sample Collection: At the end of the treatment period, collect the cell culture supernatant.[8]

-

Hormone Quantification: Measure the concentration of the hormone in the supernatant using a specific and sensitive immunoassay such as ELISA, following the manufacturer's instructions.[8][9]

-

Data Normalization: Normalize hormone secretion levels to the total cellular protein content or cell number in each well to account for variations in cell density.[8]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of pasireotide on the viability of pituitary tumor cells.[9]

Materials:

-

Cultured pituitary tumor cells treated with pasireotide.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[9]

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Protocol:

-

MTT Addition: At the end of the pasireotide treatment period, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9]

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.[9]

Conclusion

(2R)-Pasireotide (diaspartate) exerts potent and multifaceted effects on pituitary tumor cells, driven by its unique multi-receptor binding profile. Its ability to inhibit hormone secretion, reduce cell viability, and decrease tumor volume provides a strong rationale for its clinical use in Cushing's disease and acromegaly. The detailed data and protocols presented in this guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential of pasireotide and to develop novel strategies for the treatment of pituitary tumors.

References

- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]

- 3. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for (2R)-Pasireotide (diaspartate) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-Pasireotide, available as pasireotide (B1678482) diaspartate, is a synthetic long-acting cyclic hexapeptide and a somatostatin (B550006) analog.[1] It exhibits a unique pharmacological profile characterized by its ability to bind to multiple somatostatin receptor subtypes (SSTRs).[2] Unlike first-generation somatostatin analogs like octreotide, which primarily target SSTR2, pasireotide has a high binding affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[3][4] This broad receptor profile underpins its efficacy in various therapeutic areas, particularly in the treatment of Cushing's disease and acromegaly, by potently suppressing the secretion of hormones such as adrenocorticotropic hormone (ACTH) and growth hormone (GH).[3][5] In vitro cell culture-based assays are fundamental for elucidating the molecular mechanisms of pasireotide's action, evaluating its therapeutic potential, and identifying biomarkers for treatment response.[6]

Mechanism of Action

Pasireotide's mechanism of action is initiated by its binding to SSTRs, which are G-protein coupled receptors.[7] This binding activates inhibitory G-proteins (Gi/o), leading to a cascade of intracellular signaling events.[8] A primary consequence is the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[9] Pasireotide also modulates other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[8][9] These signaling events collectively contribute to the cellular responses induced by pasireotide, which include the inhibition of hormone secretion, anti-proliferative effects through cell cycle arrest, and the induction of apoptosis.[3][9][10]

Data Presentation

The following tables summarize the quantitative data on the effects of (2R)-Pasireotide (diaspartate) in various cell culture experiments.

Table 1: Comparative Binding Affinities (IC50, nM) of Pasireotide, Somatostatin-14, and Octreotide for Human Somatostatin Receptor Subtypes [8]

| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |

| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |

| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |

Table 2: Effect of Pasireotide on Cell Viability

| Cell Line | Pasireotide Concentration | Incubation Time | Percent Reduction in Viability | Citation |

| AtT-20/D16v-F2 | 10 nM | 48 hours | ~20% | [6][11] |

Table 3: Effect of Pasireotide on Hormone Secretion

| Cell Type | Hormone Measured | Pasireotide Concentration | Incubation Time | Percent Inhibition of Secretion | Citation |

| AtT-20/D16v-F2 Cells | ACTH | 10 nM | 48 hours | 16% | [6][12] |

| Primary Human GH-Secreting Pituitary Adenoma Cells | GH | 10 nM | 72 hours | -37.1% (average) | [6][13] |

| Primary Human GH-Secreting Pituitary Adenoma Cells (PAS+ group) | GH | 10 nM | 72 hours | -33.7% ± 7.8% | [6] |

Table 4: Effect of Pasireotide Pamoate on Apoptosis in H69 Small Cell Lung Cancer Cells [14]

| Time (hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | 95.1 ± 1.8 | 2.5 ± 0.5 | 2.4 ± 0.4 |

| 12 | 80.4 ± 2.9 | 10.3 ± 1.5 | 9.3 ± 1.2 |

| 24 | 65.2 ± 3.7 | 18.9 ± 2.2 | 15.9 ± 1.9 |

| 48 | 50.1 ± 3.9 | 24.5 ± 3.1 | 25.4 ± 2.8 |

| 72 | 32.7 ± 4.1 | 28.6 ± 3.3 | 38.7 ± 3.9 |

Experimental Protocols

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Pasireotide on the viability of pituitary tumor cells.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.[6]

Materials:

-

AtT-20/D16v-F2 cells (or other relevant cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[15]

-

(2R)-Pasireotide (diaspartate)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)[16]

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere and resume growth for 24 hours.[2]

-

Treatment: Remove the growth medium and replace it with 100 µL of medium containing varying concentrations of Pasireotide or a vehicle control (serum-free medium without the drug).[6]

-

Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours).[2][17]

-

MTT Addition and Incubation: After the incubation period, add 20-28 µL of a 2-5 mg/mL MTT solution to each well.[6] Incubate the plate for 1.5 to 4 hours at 37°C.[6][16]

-

Solubilization of Formazan Crystals: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.[6][16]

-

Data Acquisition: Measure the absorbance at a wavelength between 490 and 600 nm using a microplate reader.[16]

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).[6]

This protocol outlines the procedure for measuring the effect of Pasireotide on the secretion of hormones such as ACTH or GH from pituitary tumor cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]

Materials:

-

Pituitary tumor cells (e.g., AtT-20 for ACTH, primary human GH-secreting adenoma cells for GH)

-

Complete culture medium

-

(2R)-Pasireotide (diaspartate)

-

24-well or 48-well plates

-

Phosphate-Buffered Saline (PBS)

-

Commercial ELISA kit for the specific hormone to be measured

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in 24-well or 48-well plates at an appropriate density and allow them to adhere for 24-48 hours. Wash the cells with serum-free medium and then add fresh serum-free medium containing various concentrations of Pasireotide or a vehicle control.[6]

-

Incubation: Incubate for the desired treatment period (e.g., 48 hours for ACTH, 72 hours for GH secretion).[6]

-

Collection of Supernatant: After incubation, collect the cell culture supernatant. Centrifuge the supernatant to remove any cellular debris and store it at -20°C or -80°C until the ELISA is performed.[6]

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the commercial kit.[6] This typically involves coating the microplate with a capture antibody, adding standards and samples, adding a detection antibody, and then a substrate for color development.

-

Data Acquisition: Measure the absorbance using a microplate reader at the wavelength specified in the ELISA kit protocol.

-

Data Analysis: Calculate the hormone concentration in each sample based on the standard curve. Normalize hormone secretion levels to total cellular protein content or cell number.

This protocol is a widely used method for detecting apoptotic cells via flow cytometry.[14]

Materials:

-

H69 small cell lung cancer cells (or other relevant cell line)

-

Complete culture medium

-

(2R)-Pasireotide (diaspartate)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-